Reduced Substrate Affinity on PheRS
The Km of 2-amino-4-methylhex-4-enoic acid for phenylalanyl-tRNA synthetase (PheRS) is 30–40 times higher than that of the native substrate L-phenylalanine, measured across five Aesculus species and with partially purified enzymes from seed cotyledons. This indicates substantially weaker ground-state binding and provides a quantitative window for probing PheRS substrate discrimination mechanisms [1].
| Evidence Dimension | Enzyme affinity (Km) on phenylalanyl-tRNA synthetase |
|---|---|
| Target Compound Data | Km(AMHA) = 30–40 × Km(Phe) |
| Comparator Or Baseline | L-Phenylalanine: Km(Phe) defined as 1× baseline |
| Quantified Difference | 30–40-fold higher Km for AMHA vs. phenylalanine |
| Conditions | ATP-PPi exchange assay; partially purified PheRS from cotyledons of A. californica and 4 other Aesculus spp.; 1970 study |
Why This Matters
Procurement of AMHA is essential for experiments requiring a phenylalanine surrogate with precisely quantified, reduced enzyme affinity—a property not offered by phenylalanine or by analogs with a tighter Km.
- [1] Anderson, J.W. & Fowden, L. (1970). Properties and substrate specificities of the phenylalanyl-transfer-ribonucleic acid synthetases of Aesculus species. Biochemical Journal, 119(4), 677–690. View Source
